3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-6-10(17)14-11(16-15-6)18-5-7-2-3-8(12)4-9(7)13/h2-4H,5H2,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHRBFPAOPVRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Mercapto-6-methyl-1,2,4-triazin-5(4H)-one with 2,4-Dichlorobenzyl Alcohol
An alternative single-pot method utilizes Mitsunobu conditions to couple the triazinone thiol with 2,4-dichlorobenzyl alcohol.
Procedure :
Triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) are added to a solution of 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (1.0 equiv) and 2,4-dichlorobenzyl alcohol (1.2 equiv) in THF at 0°C. The mixture is stirred at room temperature for 24 hours, followed by solvent evaporation and purification via flash chromatography (ethyl acetate/hexane 1:3). This method achieves a 68% yield but requires rigorous exclusion of moisture.
Advantages :
-
Avoids handling alkyl bromides.
-
Compatible with acid-sensitive substrates.
Optimization Strategies for Improved Yield
Solvent and Base Screening
Comparative studies reveal solvent polarity significantly impacts reaction efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 60 | 76 |
| DMSO | Cs₂CO₃ | 80 | 82 |
| Acetonitrile | Et₃N | 40 | 58 |
| THF | DBU | 25 | 45 |
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, while cesium carbonate’s strong basicity accelerates deprotonation.
Catalytic Approaches
Palladium-catalyzed cross-coupling has been explored for sterically hindered substrates. A patent application describes using Pd(OAc)₂ (5 mol%) with Xantphos ligand (10 mol%) in toluene at 100°C to couple 3-bromo-6-methyl-1,2,4-triazin-5(4H)-one with 2,4-dichlorobenzyl thiol. This method achieves 71% yield but requires inert atmosphere conditions.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the chlorinated benzyl group, leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The structure-activity relationship (SAR) analysis indicates that modifications to the dichlorobenzyl group significantly influence its antibacterial and antifungal properties. For example, compounds derived from this triazine framework have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's thiazole and triazole derivatives have been investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The presence of electron-withdrawing groups on the phenyl ring enhances the anticancer efficacy, making it a candidate for further development in cancer therapeutics .
Agricultural Applications
Herbicide Development
The compound's effectiveness in inhibiting certain plant enzymes has led to its exploration as a potential herbicide. Its ability to disrupt metabolic pathways in plants suggests that it could be developed into a selective herbicide for controlling weed populations without harming crops . Field trials have demonstrated promising results in reducing weed biomass while maintaining crop yield.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI evaluated the antimicrobial activity of various triazole derivatives, including 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one. The compound exhibited significant activity against Candida albicans and several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Methicillin | 8 |
| Escherichia coli | 32 | Ciprofloxacin | 16 |
| Candida albicans | 8 | Fluconazole | 4 |
Case Study 2: Herbicidal Activity
In a controlled environment study, researchers assessed the herbicidal activity of the compound against common agricultural weeds. The results indicated that at concentrations of 100 ppm, the compound effectively reduced weed growth by over 70% without affecting nearby crops .
| Weed Species | Control Growth (%) | Treated Growth (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 25 |
| Cynodon dactylon | 100 | 30 |
Mechanism of Action
The mechanism of action of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the 2,4-dichlorobenzylthio group enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,2,4-Triazin-5-one Derivatives
Key Observations :
- Unlike amino-substituted analogs (e.g., metribuzin), the target compound lacks an amino group at position 4, which may reduce water solubility but increase membrane permeability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Water Solubility (g/L) | logP (Lipophilicity) | Hydration Constant (Kh) | Stability in Soil |
|---|---|---|---|---|
| Target Compound | Not reported | Estimated >3.5 | Not studied | Likely moderate |
| Metribuzin | 1.2 (20°C) | 1.7 | Kh >1.0 (1,6-bond) | High |
| 4-Amino-3-mercapto-6-methyl-triazinone | <0.5 | 2.1 | Kh >0.21 (2,3-bond) | Low |
Key Observations :
- Metribuzin’s amino group contributes to higher water solubility (1.2 g/L) compared to the target compound, which is expected to be less soluble due to the hydrophobic dichlorobenzyl group .
- Hydration constants (Kh) from suggest triazinones with 1,6-bond hydration (e.g., metribuzin) are more stable in aqueous environments than those with 2,3-bond hydration .
Key Observations :
- Metribuzin’s selective herbicidal action is attributed to its inhibition of photosystem II (PSII) in susceptible weeds, a mechanism likely shared by the target compound due to structural similarity .
- Compounds with mercapto groups (e.g., ) exhibit antimicrobial activity, whereas dichlorobenzylthio derivatives may prioritize herbicidal potency over antimicrobial effects .
Biological Activity
3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazine derivatives, characterized by the presence of a triazine ring and a sulfur-containing moiety. Its structural formula can be represented as follows:
This structure contributes to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfur atom in the thioether group can form strong interactions with metal ions or electrophilic centers in target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. The compound's structural features may enhance its efficacy against various microbial strains.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Candida albicans | 12 |
Anticancer Activity
Studies have shown that derivatives of triazines can possess anticancer properties. The compound has demonstrated cytotoxic effects against several cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various triazine derivatives, including this compound. Results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Another study focused on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role as an anticancer agent .
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. It was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
